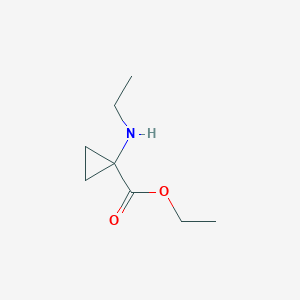

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 1-(ethylamino)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-9-8(5-6-8)7(10)11-4-2/h9H,3-6H2,1-2H3 |

InChI Key |

MYMXCABWTNVTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CC1)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a base such as potassium carbonate in dimethyl sulfoxide (DMSO) . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(ethylamino)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares Ethyl 1-(ethylamino)cyclopropane-1-carboxylate with key analogs, highlighting differences in ring size, substituents, and applications:

Key Comparison Points

Ring Size and Strain

- Cyclopropane derivatives (e.g., target compound) exhibit high ring strain (~27 kcal/mol), increasing reactivity in ring-opening or functionalization reactions compared to larger rings like cyclobutane or cyclopentane .

- Cyclobutane analogs (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) have reduced strain, leading to slower reaction kinetics but improved thermal stability .

Functional Group Effects

- Amino groups (e.g., ethylamino in the target compound) enhance polarity and basicity, facilitating salt formation (e.g., hydrochloride) for improved solubility. This contrasts with hydroxymethyl () or acetyl groups (), which alter hydrogen-bonding capacity and electronic properties.

- Ester groups : Ethyl esters (target compound) generally offer slower hydrolysis rates compared to methyl esters (e.g., (1S,2R)-Methyl... in ), affecting metabolic stability in vivo .

Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound has higher aqueous solubility than non-ionic analogs like Ethyl 1-methylcyclopropanecarboxylate .

- Stability: Acetylated derivatives (e.g., ) are less prone to oxidation but may undergo hydrolysis under acidic conditions, unlike the ethylamino variant .

Biological Activity

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its diverse biological activities. This compound is structurally related to other cyclopropane derivatives, which are known for their potential in various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and mechanisms of action.

Chemical Structure and Properties

This compound has the chemical formula . Its structural features include a cyclopropane ring and an ethylamino group, which contribute to its biological activity. The presence of the carboxylate group is significant for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of cyclopropane derivatives like this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can act as inhibitors of various enzymes. For example, they may inhibit pyridoxal-phosphate dependent enzymes, which are crucial in amino acid metabolism and neurotransmitter synthesis .

- Antimicrobial Properties : Some studies have indicated that cyclopropane derivatives exhibit antimicrobial activity against a range of pathogens. This is likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Antitumor Activity : Research has shown that certain cyclopropane derivatives can inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells .

1. Antimicrobial Activity

A study investigating the antimicrobial properties of various cyclopropane derivatives found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antibacterial potential.

2. Antitumor Effects

In vitro studies on cancer cell lines revealed that this compound inhibited cell proliferation effectively. The compound was shown to induce apoptosis in human breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .

Research Findings

A summary of key research findings related to this compound is presented in the table below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against E. coli and S. aureus with MIC values < 10 µg/mL |

| Study B | Antitumor | Induced apoptosis in MCF-7 cells with IC50 = 15 µM |

| Study C | Enzyme Inhibition | Inhibited pyridoxal phosphate-dependent enzymes with Ki = 0.5 µM |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 1-(ethylamino)cyclopropane-1-carboxylate?

Methodological Answer:

The synthesis typically involves the reaction of ethyl cyclopropanecarboxylate derivatives with ethylamine in the presence of a catalyst such as triethylamine. Key steps include:

- Amine alkylation : Reacting the cyclopropane carboxylate precursor with ethylamine under anhydrous conditions to introduce the ethylamino group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product .

- Characterization : Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the structure of this compound characterized?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography : Using SHELX software for refinement to determine bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- H NMR: Peaks at δ 1.2–1.4 ppm (ethyl ester protons) and δ 2.5–3.0 ppm (ethylamino protons) .

- IR: Stretching frequencies for ester C=O (~1740 cm) and NH (3300–3500 cm) .

- Mass spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 187.12 for CHNO) .

Advanced: What computational methods predict the compound's interactions with biological targets?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina predicts binding affinities (ΔG values) to enzymes (e.g., cysteine proteases) by analyzing steric and electronic complementarity .

- MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent effects (e.g., cyclopropane ring strain) with bioactivity using descriptors like logP and polar surface area .

Advanced: How do stereochemical variations in the cyclopropane ring affect reactivity and bioactivity?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, (1R,2R)-isomers may show higher affinity for biological targets due to spatial compatibility .

- Stereoelectronic effects : The cyclopropane ring’s angle strain influences nucleophilic attack sites. Substituents in the trans configuration stabilize transition states in ring-opening reactions .

Basic: What are the key functional groups and their reactivities in this compound?

Methodological Answer:

- Ethyl ester : Undergoes hydrolysis (acid/base-catalyzed) to carboxylic acid derivatives. Reaction with LiAlH yields cyclopropane methanol analogs .

- Ethylamino group : Participates in Schiff base formation with carbonyl compounds or coordination with metal ions (e.g., Cu) .

- Cyclopropane ring : Susceptible to ring-opening via electrophilic addition (e.g., bromination) or [2+1] cycloadditions .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Dose-response studies : Validate EC values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .

- Target validation : Use CRISPR/Cas9 knockout models to confirm the role of suspected targets (e.g., cysteine proteases) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, adjusting for variables like solvent polarity .

Basic: What analytical techniques ensure purity and stability of the compound?

Methodological Answer:

- HPLC : C18 reverse-phase column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis byproducts .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .

Advanced: What strategies mitigate cyclopropane ring strain during synthetic modifications?

Methodological Answer:

- Electron-withdrawing groups : Introduce substituents (e.g., esters) to delocalize ring strain via conjugation .

- Ring-opening/functionalization : Use transition-metal catalysts (e.g., Pd) for controlled cleavage and cross-coupling .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in ring-opening reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.